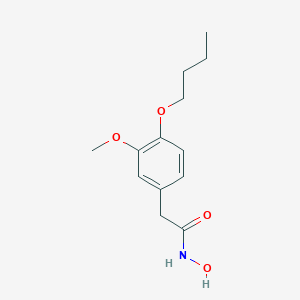
Acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- is a chemical compound with the molecular formula C12H17NO4. It is an inhibitor of bacterial urease and is used in the treatment of urinary tract infections caused by urease-producing bacteria. Acetohydroxamic acid has also been studied for its potential use in cancer treatment and as a chelating agent for heavy metals.
Mechanism Of Action
Acetohydroxamic acid works by inhibiting the activity of bacterial urease, an enzyme that catalyzes the hydrolysis of urea to produce ammonia. By inhibiting urease activity, acetohydroxamic acid reduces the production of ammonia, which can lead to urinary tract stones and other complications.
Biochemical And Physiological Effects
Acetohydroxamic acid has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and eliminated from the body, with a half-life of approximately 90 minutes. Acetohydroxamic acid has been shown to be effective in reducing the production of ammonia in the urine, which can lead to urinary tract stones and other complications.
Advantages And Limitations For Lab Experiments
Acetohydroxamic acid has several advantages as a laboratory reagent. It is relatively inexpensive and readily available. It is also stable under a wide range of conditions and can be easily synthesized in the laboratory. However, acetohydroxamic acid has some limitations as a laboratory reagent. It is not very soluble in water and may require the use of organic solvents for certain applications. It is also relatively unstable in acidic conditions and may decompose over time.
Future Directions
There are several potential future directions for research on acetohydroxamic acid. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the efficacy of acetohydroxamic acid in inhibiting cancer cell growth and to identify the mechanisms by which it exerts its anti-cancer effects. Another area of interest is the use of acetohydroxamic acid as a chelating agent for heavy metals. Further studies are needed to determine the effectiveness of acetohydroxamic acid in removing heavy metals from contaminated soils and water sources. Additionally, further studies are needed to optimize the synthesis and purification of acetohydroxamic acid and to develop new methods for its use in laboratory research.
Synthesis Methods
Acetohydroxamic acid can be synthesized through a reaction between hydroxylamine hydrochloride and ethyl acetate in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization.
Scientific Research Applications
Acetohydroxamic acid has been extensively studied for its potential use in the treatment of urinary tract infections caused by urease-producing bacteria. It has been shown to be effective in inhibiting the growth of these bacteria and reducing the production of ammonia, which can lead to urinary tract stones. Acetohydroxamic acid has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in animal models.
properties
CAS RN |
15560-61-9 |
|---|---|
Product Name |
Acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- |
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO4/c1-3-4-7-18-11-6-5-10(8-12(11)17-2)9-13(15)14-16/h5-6,8,16H,3-4,7,9H2,1-2H3,(H,14,15) |
InChI Key |
QRJCDIVJPRWSMH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
Other CAS RN |
15560-61-9 |
synonyms |
2-(4-Butoxy-3-methoxyphenyl)acetohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




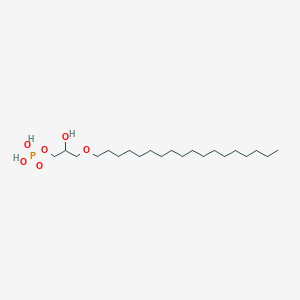


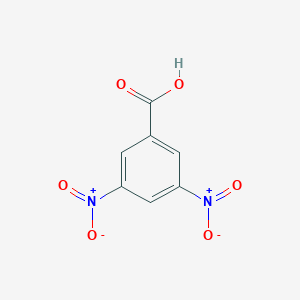
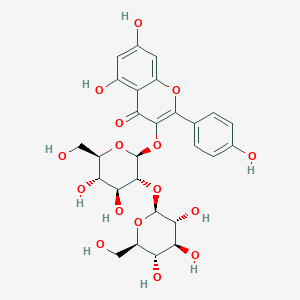
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)

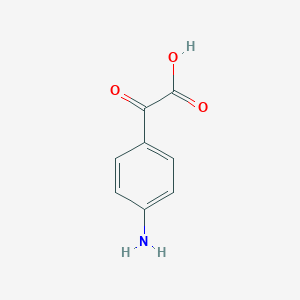
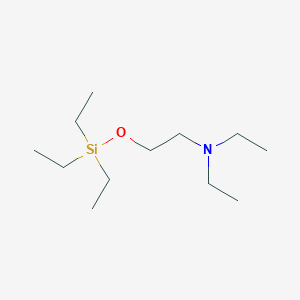
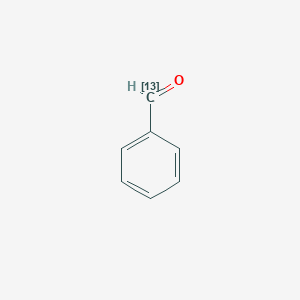
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
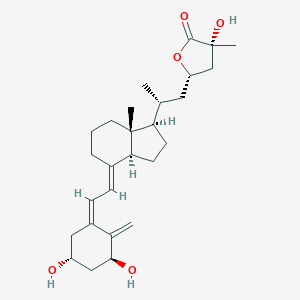
![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)